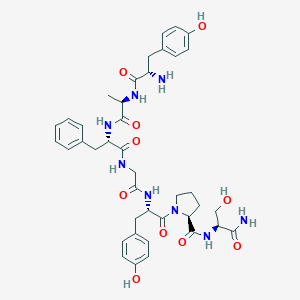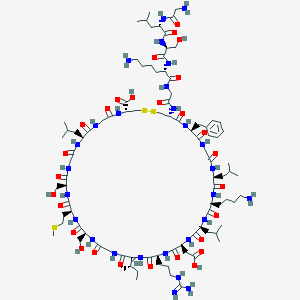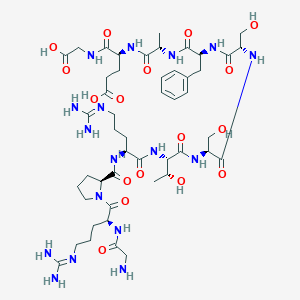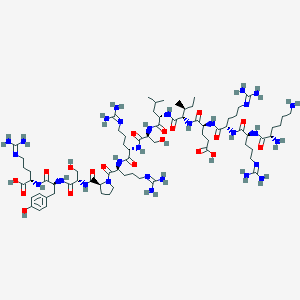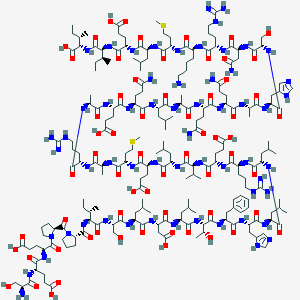
Ceratotoxin B
Overview
Description
Ceratotoxin B protein is a member of the ceratotoxin family, which are antibacterial peptides found in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata . These peptides play a crucial role in protecting the reproductive tract from bacterial infections during mating and also safeguard the laid eggs from environmental bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The ceratotoxin B protein is typically isolated from the female reproductive accessory glands of Ceratitis capitata. The isolation process involves the extraction of gland secretions followed by purification using techniques such as SDS-PAGE and chromatography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound protein. The production is primarily limited to laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions: Ceratotoxin B protein undergoes various biochemical reactions, primarily involving interactions with bacterial cell membranes. These interactions lead to the disruption of bacterial cell walls, resulting in antibacterial activity .
Common Reagents and Conditions: The protein’s antibacterial activity is tested using bacterial cultures such as Escherichia coli. The conditions typically involve incubating the bacteria with the protein under controlled laboratory conditions .
Major Products Formed: The primary outcome of the reactions involving this compound protein is the inhibition of bacterial growth and the lysis of bacterial cells .
Scientific Research Applications
Ceratotoxin B protein has several scientific research applications, including:
Mechanism of Action
Ceratotoxin B protein exerts its antibacterial effects by interacting with the bacterial cell membrane, leading to the formation of pores and subsequent cell lysis . The protein’s cationic and amphipathic nature allows it to bind to the negatively charged bacterial membranes, disrupting their integrity .
Comparison with Similar Compounds
Ceratotoxin B protein is unique compared to other antibacterial peptides due to its specific expression in the female reproductive accessory glands of Ceratitis capitata . Similar compounds include ceratotoxin A and ceratotoxin C, which are also part of the ceratotoxin family and share similar antibacterial properties . each ceratotoxin has distinct amino acid sequences and varying degrees of antibacterial activity .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H235N35O32/c1-23-76(12)106(165-117(183)88(142)70-171)128(194)144-69-104(174)154-99(71-172)125(191)150-83(19)113(179)160-95(67-87-44-27-26-28-45-87)124(190)159-93(50-33-39-59-140)122(188)157-91(48-31-37-57-138)120(186)149-84(20)116(182)162-97(65-73(6)7)132(198)168-61-41-52-100(168)126(192)164-105(75(10)11)130(196)151-85(21)111(177)156-92(49-32-38-58-139)121(187)158-94(51-34-40-60-141)123(189)166-107(77(13)24-2)129(195)143-68-103(173)153-89(46-29-35-55-136)118(184)147-79(15)109(175)145-81(17)114(180)161-96(64-72(4)5)133(199)169-62-42-53-101(169)127(193)167-108(78(14)25-3)131(197)152-86(22)112(178)155-90(47-30-36-56-137)119(185)148-80(16)110(176)146-82(18)115(181)163-98(66-74(8)9)134(200)170-63-43-54-102(170)135(201)202/h26-28,44-45,72-86,88-102,105-108,171-172H,23-25,29-43,46-71,136-142H2,1-22H3,(H,143,195)(H,144,194)(H,145,175)(H,146,176)(H,147,184)(H,148,185)(H,149,186)(H,150,191)(H,151,196)(H,152,197)(H,153,173)(H,154,174)(H,155,178)(H,156,177)(H,157,188)(H,158,187)(H,159,190)(H,160,179)(H,161,180)(H,162,182)(H,163,181)(H,164,192)(H,165,183)(H,166,189)(H,167,193)(H,201,202)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,105-,106-,107-,108-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMDTIXCKHFGQ-NBKZZIEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H235N35O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164587 | |
| Record name | Ceratotoxin B protein, Ceratitis capitata | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2860.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150671-05-9 | |
| Record name | Ceratotoxin B protein, Ceratitis capitata | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150671059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceratotoxin B protein, Ceratitis capitata | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150671-05-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


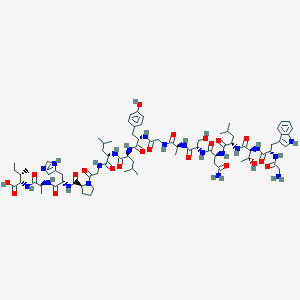

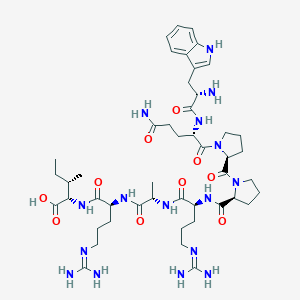
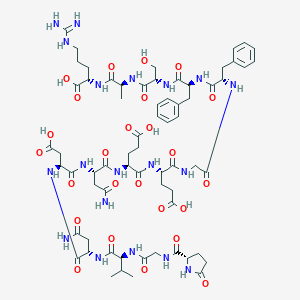
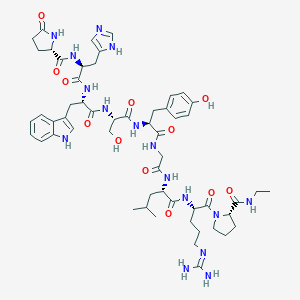

![(3S)-3-[(2S)-2-[(2S)-2-{[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-45-isopropyl-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacontan-36-yl]formamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-3-{[(1S,2S)-1-{[(1S,2S)-1-{[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-methylbutyl]carbamoyl}propanoic acid](/img/structure/B549978.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B549989.png)
